REACTION_CXSMILES
|
[OH-].[K+:2].[SH2:3].Cl[C:5]1[N:10]=[N:9][C:8](Cl)=[C:7]2[CH:12]=[N:13][C:14]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:15][C:6]=12.[SH-:22].[K+]>C(O)(=O)C.CO>[SH-:3].[K+:2].[SH:3][C:5]1[N:10]=[N:9][C:8]([SH:22])=[C:7]2[CH:12]=[N:13][C:14]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:15][C:6]=12 |f:0.1,4.5,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
1,4-dichloro-7-phenyl-pyrido[3,4-d]pyridazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=C(N=N1)Cl)C=NC(=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methanol is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is added to 50 parts by volume of water
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
CUSTOM
|
Details
|
to precipitate yellow crystals
|
Type
|
FILTRATION
|
Details
|
The crystals are collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[SH-].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
SC1=C2C(=C(N=N1)S)C=NC(=C2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |